

Cdk4-IN-3: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk4-IN-3, also identified as Compound 389, is a potent and irreversible inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1] As a critical regulator of the cell cycle, CDK4, in complex with D-type cyclins, plays a pivotal role in the G1 phase progression. Dysregulation of the CDK4 signaling pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention. Cdk4-IN-3 has emerged as a significant compound for research in solid tumors, particularly breast and lung cancers, owing to its ability to induce cell cycle arrest and apoptosis in tumor cells.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cdk4-IN-3.

Chemical Structure and Properties

Cdk4-IN-3 is a complex heterocyclic molecule with the chemical formula C26H32FN5O3. Its structure is based on a substituted 7-(pyrimidin-4-yl) quinolin-4(1H)-one core.



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Caption: 2D Chemical Structure of Cdk4-IN-3.

Table 1: Physicochemical Properties of Cdk4-IN-3



Property	Value	Reference
IUPAC Name	1-(1-methylethyl)-7-(2- (((3R,4R)-3- ((methoxymethyl)oxy)piperidin- 4-yl)amino)-5-fluoropyrimidin- 4-yl)-3,3-dimethyl-1,3-dihydro- 4H-quinolin-4-one	Patent WO2023208172A1
Molecular Formula	C26H32FN5O3	[1]
Molecular Weight	481.56 g/mol	
CAS Number	3002399-75-6	[1]
SMILES	CC(C)N1C2=C(C=C(C=C2)C3 =NC=NC(=C3F)N[C@H]4C INVALID-LINK OCOC)C(=O)C1(C)C	[1]
Appearance	Solid	[1]
Color	Off-white to light yellow	[1]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Biological Properties and Activity

Cdk4-IN-3 is characterized by its potent and selective inhibition of CDK4. This activity leads to downstream effects on cell cycle progression and cell survival.

Table 2: Biological Activity of Cdk4-IN-3



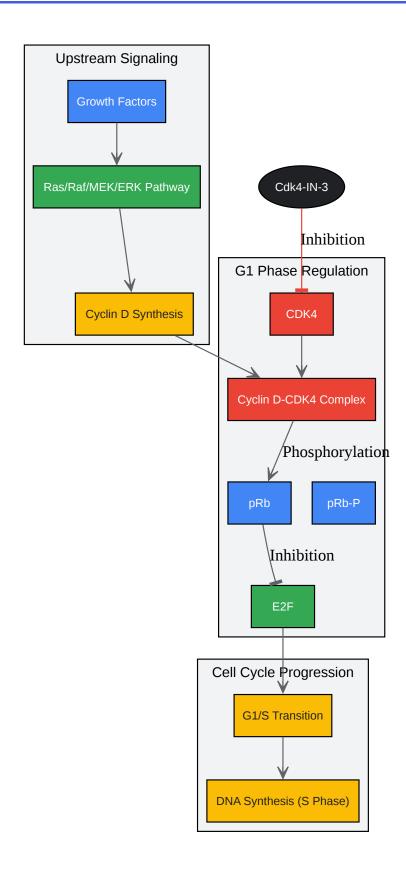
Parameter	Value	Target	Notes	Reference
IC50	25 nM	CDK4	[1]	
Selectivity	>10-fold	CDK4 vs CDK6	[1]	_
Mechanism of Action	Irreversible Inhibitor	CDK4	[1]	_
Cellular Effect	G1 phase cell cycle arrest	Tumor cells	[1]	_
Cellular Effect	Induction of apoptosis	Tumor cells	[1]	_

Signaling Pathway

Cdk4-IN-3 exerts its therapeutic effects by targeting a critical node in the cell cycle regulation machinery. In normal cell proliferation, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4. The active Cyclin D-CDK4 complex phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event causes pRb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.

By inhibiting CDK4, **Cdk4-IN-3** prevents the phosphorylation of pRb, thereby maintaining pRb in its active, hypophosphorylated state. This keeps E2F sequestered, blocking the transcription of S-phase genes and leading to an arrest of the cell cycle in the G1 phase.





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Caption: Cdk4-IN-3 inhibits the CDK4 signaling pathway.



Experimental Protocols

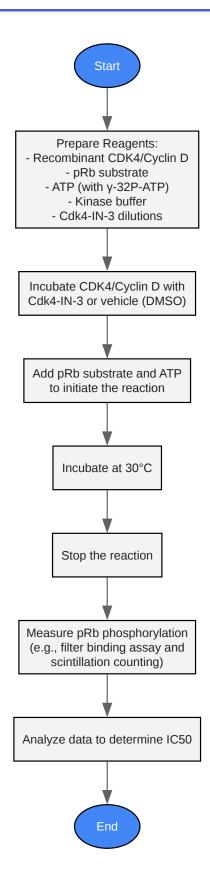
The following are generalized protocols for key experiments used to characterize inhibitors like **Cdk4-IN-3**. Specific details may need to be optimized for particular cell lines and experimental conditions.

CDK4 Kinase Assay

This assay is designed to measure the enzymatic activity of CDK4 and the inhibitory effect of Cdk4-IN-3.

Workflow:





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Caption: Workflow for a typical CDK4 kinase inhibition assay.



Methodology:

- Reagent Preparation: Prepare serial dilutions of Cdk4-IN-3 in an appropriate solvent (e.g., DMSO). Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT.
- Enzyme and Inhibitor Incubation: In a microplate, add the recombinant CDK4/Cyclin D
 enzyme to each well, followed by the addition of the Cdk4-IN-3 dilutions or vehicle control.
 Incubate for a short period to allow for inhibitor binding.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the pRb substrate and ATP (spiked with a radioactive isotope like γ-³²P-ATP).
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
- Detection: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated ATP.
- Quantification: Measure the amount of radioactivity on the filter using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Cdk4-IN-3 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of **Cdk4-IN-3** on the distribution of cells in different phases of the cell cycle.

Methodology:

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere.
 Treat the cells with various concentrations of Cdk4-IN-3 or vehicle control for a specified time (e.g., 24-48 hours).



- Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
- Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
- Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.
- Data Analysis: Deconvolute the resulting DNA content histograms to determine the
 percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells
 in the G1 phase would be indicative of Cdk4-IN-3's mechanism of action.

Apoptosis Assay

The induction of apoptosis by **Cdk4-IN-3** can be quantified using an Annexin V/Propidium lodide (PI) dual-staining assay followed by flow cytometry.

Methodology:

- Cell Treatment: Treat cells with Cdk4-IN-3 as described for the cell cycle analysis.
- Cell Harvesting: Harvest the cells, including any floating cells.
- Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).
- Flow Cytometry: Analyze the stained cells by flow cytometry.
- Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-



positive, PI-positive). An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Conclusion

Cdk4-IN-3 is a valuable research tool for studying the role of CDK4 in cell cycle control and cancer biology. Its high potency and selectivity make it a promising candidate for further investigation in the development of novel anti-cancer therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers working with this compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
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